molecular formula C21H20ClN5O2 B11437489 6-chloro-N-(2,4-dimethoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine

6-chloro-N-(2,4-dimethoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine

Cat. No.: B11437489
M. Wt: 409.9 g/mol
InChI Key: VSFMPWHUUHNXFD-UHFFFAOYSA-N
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Description

6-chloro-N-(2,4-dimethoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a chloro group, a dimethoxyphenyl group, and a pyrazolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,4-dimethoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the quinoxaline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the dimethoxyphenyl group is introduced.

    Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of substituted quinoxaline derivatives.

Scientific Research Applications

6-chloro-N-(2,4-dimethoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,4-dimethoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(2,4-dimethoxyphenyl)quinoxalin-2-amine: Lacks the pyrazolyl group.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine: Lacks the chloro and dimethoxyphenyl groups.

    6-chloroquinoxalin-2-amine: Lacks both the dimethoxyphenyl and pyrazolyl groups.

Uniqueness

The uniqueness of 6-chloro-N-(2,4-dimethoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.9 g/mol

IUPAC Name

6-chloro-N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine

InChI

InChI=1S/C21H20ClN5O2/c1-12-9-13(2)27(26-12)21-20(23-16-7-5-14(22)10-18(16)25-21)24-17-8-6-15(28-3)11-19(17)29-4/h5-11H,1-4H3,(H,23,24)

InChI Key

VSFMPWHUUHNXFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C=CC(=C3)Cl)N=C2NC4=C(C=C(C=C4)OC)OC)C

Origin of Product

United States

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